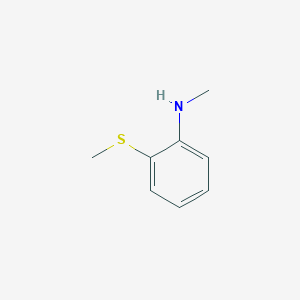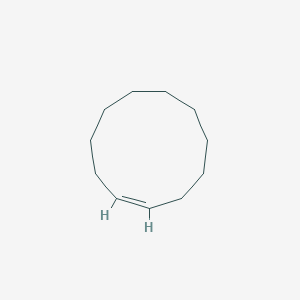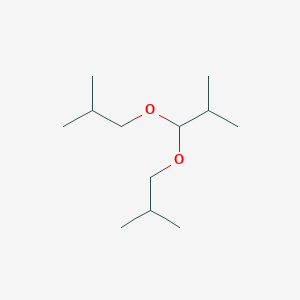
2-Methyl-1,1-bis(2-methylpropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as neopentyl glycol dimethyl ether (NPGDME), is a colorless liquid that is commonly used as a solvent in various chemical reactions. It has a molecular formula of C11H24O2 and a molecular weight of 188.31 g/mol.
Mécanisme D'action
The mechanism of action of NPGDME is not well understood. However, it is believed to act as a polar aprotic solvent, which can stabilize intermediate species in chemical reactions. NPGDME also has a low dielectric constant, which allows it to solubilize nonpolar compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of NPGDME. However, studies have shown that it has low acute toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
NPGDME has several advantages as a solvent in lab experiments. It has a high boiling point, low viscosity, and low toxicity, which make it a suitable solvent for high-temperature reactions. Additionally, its low dielectric constant allows it to solubilize nonpolar compounds. However, NPGDME is not compatible with some materials, such as certain plastics and elastomers, and it can react with some chemicals, such as strong acids and bases.
Orientations Futures
There are several future directions for research on NPGDME. One area of interest is the development of new synthetic routes for NPGDME that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the biochemical and physiological effects of NPGDME, as well as its potential use in biomedical applications. Finally, there is a need for the development of new solvents that have similar properties to NPGDME but are more compatible with a wider range of materials.
Méthodes De Synthèse
NPGDME can be synthesized by the reaction of 2-Methyl-1,1-bis(2-methylpropoxy)propane glycol (NPG) with dimethyl sulfate (DMS) in the presence of a base catalyst such as potassium carbonate. The reaction takes place at a temperature of around 90°C for several hours, and the resulting product is purified by distillation.
Applications De Recherche Scientifique
NPGDME has various scientific research applications, including as a solvent in the synthesis of polymers, resins, and coatings. It is also used as a reaction medium in organic chemistry reactions, such as nucleophilic substitution and esterification reactions. Additionally, NPGDME is used as a solvent for proteins and peptides in mass spectrometry analysis.
Propriétés
Numéro CAS |
13262-24-3 |
|---|---|
Nom du produit |
2-Methyl-1,1-bis(2-methylpropoxy)propane |
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2-methyl-1,1-bis(2-methylpropoxy)propane |
InChI |
InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3 |
Clé InChI |
PYLBPIIOEGWQSX-UHFFFAOYSA-N |
SMILES |
CC(C)COC(C(C)C)OCC(C)C |
SMILES canonique |
CC(C)COC(C(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
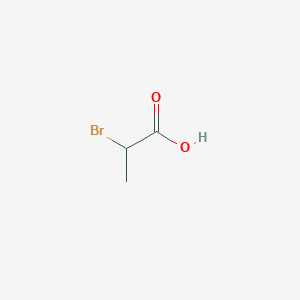
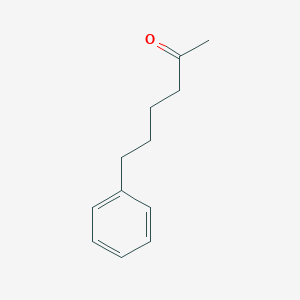
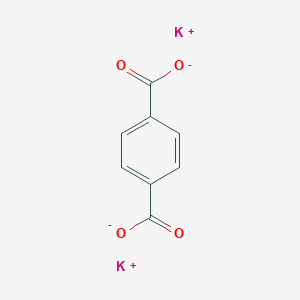
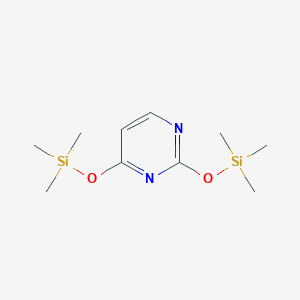
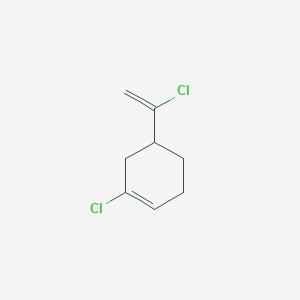
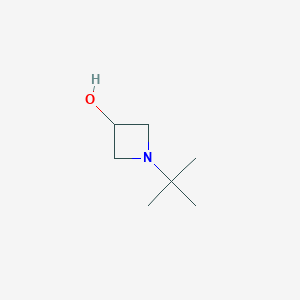
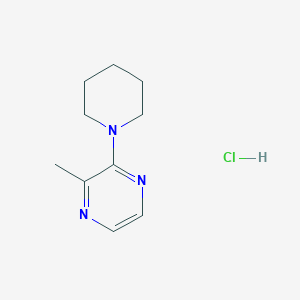

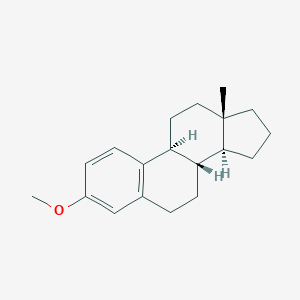
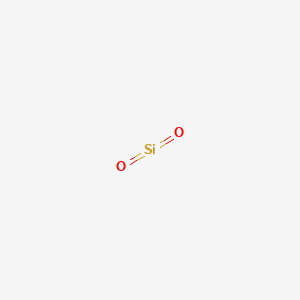
![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)
